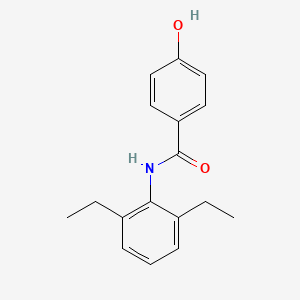

![molecular formula C9H10N2OS B5550716 N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide](/img/structure/B5550716.png)

N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

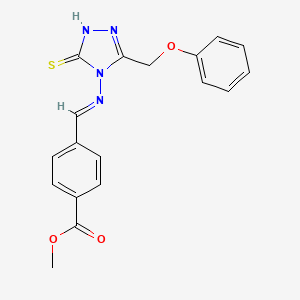

N'-[(thiophen-2-yl)methylidene]cyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.

The exact mass of the compound N'-(2-thienylmethylene)cyclopropanecarbohydrazide is 194.05138412 g/mol and the complexity rating of the compound is 226. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclopropane Derivatives in Drug Development

The cyclopropane ring, a core component of N'-(2-thienylmethylene)cyclopropanecarbohydrazide, is increasingly used in drug development, transitioning drug candidates from preclinical to clinical stages. Cyclopropane rings enhance drug potency and reduce off-target effects due to their structural features, including coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, and enhanced π-character of C-C bonds. These properties address multiple roadblocks in drug discovery, such as enhancing potency and reducing off-target effects, making cyclopropane derivatives valuable in medicinal chemistry (Talele, 2016).

Stereoselective Cyclopropanation Reactions

Cyclopropane subunits play a critical role in organic chemistry due to their presence in a wide range of naturally occurring compounds and their utility in studying bonding features of highly strained cycloalkanes. Cyclopropanes serve as versatile synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts have focused on enantioselective synthesis of cyclopropanes, highlighting their importance in creating effective insecticides and developing new methods for preparing enantiomerically pure cyclopropanes (Lebel, Marcoux, Molinaro, & Charette, 2003).

Antimalarial and Antileukemic Properties

Transition metal complexes with thiosemicarbazones derived from cyclopropane-containing compounds demonstrate reduced antimalarial activity but enhanced antileukemic properties. This indicates the potential of cyclopropane derivatives in developing treatments for leukemia, showcasing the versatility of cyclopropane-based compounds in medicinal applications (Scovill, Klayman, & Franchino, 1982).

Ethylene Response Inhibitors in Plants

Cyclopropane derivatives like 1-methylcyclopropene have shown to bind to the ethylene receptor in plants, preventing ethylene's physiological action. This has significant commercial applications in extending the vase life of cut flowers and the display life of potted plants, as well as regulating fruit ripening and preventing ethylene's deleterious effects in vegetables (Sisler & Serek, 1997).

Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities

Cyanoacetylhydrazine, a key intermediate in the synthesis of cyclopropane-containing compounds, has been used to synthesize new thiophene, pyran, thiazole, and fused heterocyclic derivatives exhibiting significant antitumor activity. This underscores the potential of cyclopropane and its derivatives in the development of new antitumor agents (Mohareb, El-Sayed, & Abdelaziz, 2012).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[(E)-thiophen-2-ylmethylideneamino]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-9(7-3-4-7)11-10-6-8-2-1-5-13-8/h1-2,5-7H,3-4H2,(H,11,12)/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCIBERJKZYXCC-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NN=CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=O)N/N=C/C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5550645.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5550663.png)

![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5550666.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-methylthiophene-2-carboxamide](/img/structure/B5550683.png)

![2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550695.png)

![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)

![2-[(thiophen-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5550731.png)

![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)

![2-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5550741.png)